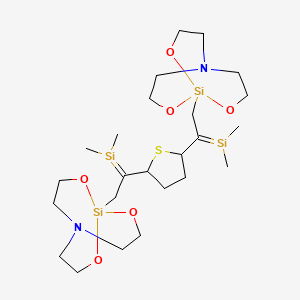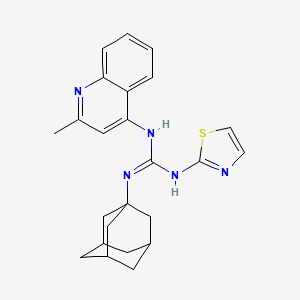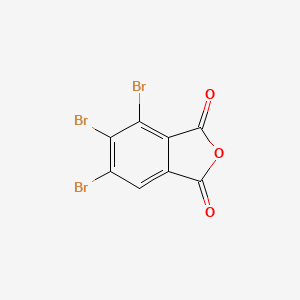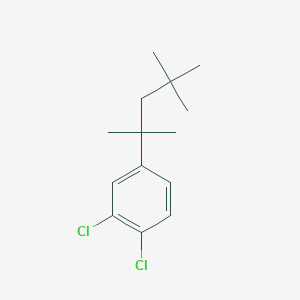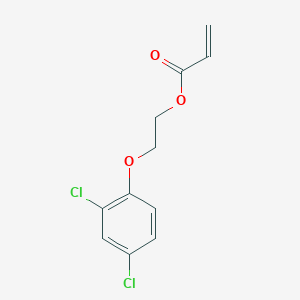
2-(2,4-Dichlorophenoxy)ethyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenoxy)ethyl prop-2-enoate is an organic compound with the molecular formula C11H10Cl2O3. It is an ester formed from 2,4-dichlorophenol and acrylic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)ethyl prop-2-enoate typically involves the esterification of 2,4-dichlorophenol with acrylic acid. This reaction is catalyzed by an acid, such as sulfuric acid or ion exchange resin, under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dichlorophenoxy)ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(2,4-Dichlorophenoxy)acetic acid.
Reduction: 2-(2,4-Dichlorophenoxy)ethanol.
Substitution: Various substituted phenoxyethyl esters.
Applications De Recherche Scientifique
2-(2,4-Dichlorophenoxy)ethyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Studied for its potential effects on biological systems and as a model compound in environmental studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dichlorophenoxy)ethyl prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-Dichlorophenoxy)propionic acid: Similar structure but with a carboxylic acid group instead of an ester.
2-(2,4-Dichlorophenoxy)ethanol: Similar structure but with an alcohol group instead of an ester.
2-(2,4-Dichlorophenoxy)ethyl acetate: Similar structure but with an acetate ester instead of an acrylate ester.
Uniqueness
2-(2,4-Dichlorophenoxy)ethyl prop-2-enoate is unique due to its acrylate ester group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it valuable in specific applications, such as polymer synthesis and material science .
Propriétés
Numéro CAS |
74388-74-2 |
|---|---|
Formule moléculaire |
C11H10Cl2O3 |
Poids moléculaire |
261.10 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C11H10Cl2O3/c1-2-11(14)16-6-5-15-10-4-3-8(12)7-9(10)13/h2-4,7H,1,5-6H2 |
Clé InChI |
PCNUEDFWPSMJOF-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCOC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



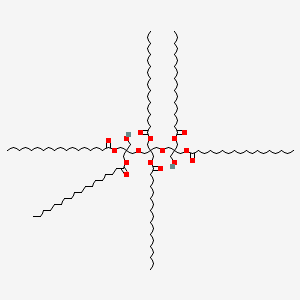
![2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione](/img/structure/B14459156.png)

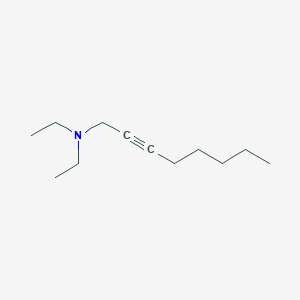
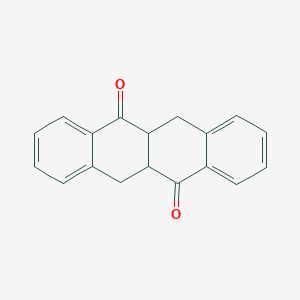


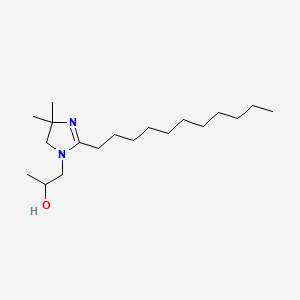
![2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one](/img/structure/B14459192.png)
